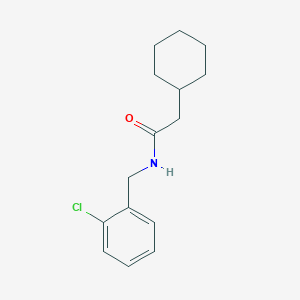

N-(2-chlorobenzyl)-2-cyclohexylacetamide

Description

N-(2-Chlorobenzyl)-2-cyclohexylacetamide (chemical formula: C₁₅H₂₁ClN₂O, molecular weight: 280.79 g/mol) is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to an acetamide backbone and a cyclohexyl substituent. The 2-chlorobenzyl group enhances lipophilicity and may influence receptor-binding interactions, while the cyclohexyl moiety contributes to conformational flexibility and steric bulk .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMYNPKPCAPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyclohexylacetamide typically involves the following steps:

Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

Acylation Reaction: The 2-chlorobenzylamine is then reacted with cyclohexylacetyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in suitable solvents.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzylamine or benzyl alcohol derivatives.

Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-cyclohexylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against bacterial strains like Haemophilus influenzae.

Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with specific properties.

Biological Studies: It serves as a model compound for studying the interactions of benzyl derivatives with biological systems.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 1-deoxy-d-xylulose 5-phosphate synthase, which is crucial for bacterial growth . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The position and nature of halogenation (e.g., 2-chlorobenzyl vs. 2,3-dichlorophenoxy) significantly alter electronic properties and steric hindrance, impacting solubility and bioavailability.

- Cyclohexyl vs. Benzyl Groups : Cyclohexyl substituents enhance lipophilicity compared to benzyl groups, which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

Key Observations :

- Enzyme Inhibition : Sulfonamide derivatives with halogenated aryl groups (e.g., bromo/chloro) show moderate BChE inhibition, though less potent than reference standards like eserine .

- Solubility Limitations : Low water solubility (e.g., 2.9 µg/mL for benzoxazolone derivatives) may restrict in vivo applications, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.